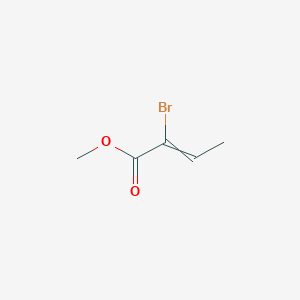

Methyl-2-bromo-2-butenoate

Description

BenchChem offers high-quality Methyl-2-bromo-2-butenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-2-bromo-2-butenoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-bromobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKWWKUPZZAUQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938795 | |

| Record name | Methyl 2-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17642-18-1 | |

| Record name | 2-Butenoic acid, 2-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17642-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-bromo-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017642181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-bromobut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2-bromo-2-butenoate CAS 17642-18-1 properties

The following technical guide provides an in-depth analysis of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), tailored for researchers in organic synthesis and pharmaceutical development.

Synthetic Utility, Physicochemical Profile, and Catalytic Applications

Executive Summary

Methyl 2-bromo-2-butenoate (CAS 17642-18-1), also known as methyl 2-bromocrotonate, is a functionalized vinyl bromide ester serving as a critical building block in modern organic synthesis. Its unique structure—combining an electrophilic

It is widely utilized in Palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Stille) to construct substituted alkenes and in biocatalytic asymmetric reductions to generate chiral

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Methyl 2-bromo-2-butenoate exists as a mixture of E and Z isomers, though the Z-isomer is often the thermodynamically preferred form in commercial preparations due to dipole minimization between the carbonyl and the carbon-bromine bond.

Table 1: Physicochemical Properties

| Property | Value | Note |

| CAS Number | 17642-18-1 | |

| IUPAC Name | Methyl 2-bromo-2-butenoate | Also: Methyl 2-bromocrotonate |

| Molecular Formula | ||

| Molecular Weight | 179.01 g/mol | |

| Appearance | Clear, pale yellow liquid | |

| Boiling Point | 178–182 °C | @ 760 mmHg (Lit.)[1] |

| Density | 1.505 g/mL | @ 20 °C |

| Refractive Index | ||

| Solubility | Soluble in MeOH, DCM, EtOAc | Immiscible with water |

| Storage | 2–8 °C (Refrigerate) | Light sensitive; Moisture sensitive |

Structural Considerations (Isomerism)

The presence of the C=C double bond creates stereoisomerism.

-

(Z)-Isomer: The bromine atom and the methyl group are on the same side (cis-like relationship of high-priority groups if C-Br > C-COOMe). Note: In many commercial catalogues, "Z" refers to the spatial arrangement of the carbon chain (Me and Ester are cis), but strict CIP priority must be applied.

-

Reactivity: The vinyl bromide position is activated for oxidative addition by Pd(0), while the

-carbon is susceptible to Michael addition, making this a biannelating reagent .

Synthesis & Manufacturing Methodology

The industrial and laboratory synthesis of Methyl 2-bromo-2-butenoate typically proceeds via a Bromination-Elimination sequence starting from methyl crotonate.

Synthesis Pathway

-

Halogenation: Electrophilic addition of elemental bromine (

) to methyl crotonate yields the intermediate methyl 2,3-dibromobutanoate. -

Dehydrohalogenation: Treatment with a base (e.g., Sodium Acetate, Pyridine, or Quinoline) induces E2 elimination. The proton at C-2 is acidic due to the flanking ester, but elimination of H-Br typically occurs to restore conjugation, favoring the 2-bromoalkene product.

Diagram 1: Synthesis Mechanism

The following diagram illustrates the transformation logic.

Caption: Stepwise synthesis via electrophilic bromination followed by base-mediated dehydrobromination.

Reactivity & Synthetic Applications[10][11][12]

Palladium-Catalyzed Cross-Coupling

The vinyl bromide motif is an excellent electrophile for Pd(0)-catalyzed reactions. Unlike vinyl chlorides, the C-Br bond undergoes oxidative addition readily under mild conditions.

-

Suzuki-Miyaura Coupling: Reaction with aryl/alkyl boronic acids yields

-substituted crotonates. -

Heck Reaction: Coupling with alkenes extends the conjugation.

-

Sonogashira Coupling: Reaction with terminal alkynes yields conjugated enynes.

Biocatalytic Asymmetric Reduction

A critical application in pharmaceutical chemistry is the enantioselective reduction of the C=C bond.

-

Enzymes: Old Yellow Enzyme (OYE) or Baker's Yeast.

-

Transformation: The enzyme selectively reduces the alkene to yield Methyl (S)-2-bromobutanoate .

-

Utility: The resulting chiral

-bromo ester is a versatile precursor for chiral amino acids and bioactive molecules via nucleophilic substitution (

Diagram 2: Biocatalytic & Chemical Divergence

Caption: Divergent synthetic pathways: Metal-catalyzed coupling vs. Biocatalytic reduction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 2-phenyl-2-butenoate via cross-coupling. Note: This protocol is a generalized standard for vinyl bromides, optimized for CAS 17642-18-1.

Materials

-

Methyl 2-bromo-2-butenoate (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

- (3-5 mol%)

- (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH.

Procedure

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

-

Dissolution: Add Methyl 2-bromo-2-butenoate and Phenylboronic acid to the flask. Dissolve in degassed DME (

concentration). -

Catalyst Addition: Add

quickly to minimize air exposure. -

Base Addition: Add the degassed

solution. -

Reaction: Heat the biphasic mixture to reflux (

) for 4–12 hours. Monitor conversion via TLC (silica, Hexane/EtOAc) or GC-MS. -

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Purify via flash column chromatography on silica gel.

Expert Insight: The steric bulk of the bromine and the methyl group may slow oxidative addition compared to terminal vinyl bromides. If conversion is sluggish, switch to a more active catalyst system like

Safety & Handling (MSDS Summary)

Warning: Methyl 2-bromo-2-butenoate is an

-

H-Codes:

-

Handling:

-

Always handle inside a functioning chemical fume hood.

-

Wear butyl rubber or nitrile gloves and chemical safety goggles.

-

Spill Control: Absorb with inert material (vermiculite). Do not flush into drains.

-

-

First Aid:

References

-

Sigma-Aldrich. Methyl 2-bromo-2-butenoate Product Specification & SDS. Link

-

Brenna, E., et al. (2011). "Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate, a useful key intermediate for the synthesis of chiral active pharmaceutical ingredients." Organic Process Research & Development, 16(2), 262-268.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[4] Link

-

Hagiwara, H., et al. (1976). "Synthesis using Methyl 2-bromo-2-butenoate." Journal of the Chemical Society, Chemical Communications, 413. Link

-

PubChem. "Compound Summary: Methyl 2-bromo-2-butenoate (CAS 17642-18-1)." National Library of Medicine. Link

Sources

Distinguishing Isomeric Precursors: A Technical Guide to Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate for Drug Development Professionals

In the intricate landscape of pharmaceutical synthesis and drug development, the precise identification and differentiation of isomeric starting materials and intermediates are paramount. The seemingly subtle difference between regioisomers can lead to vastly different reaction outcomes, affecting yield, impurity profiles, and the biological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical examination of two critical isomeric building blocks: Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, spectroscopic characterization, chemical reactivity, and analytical separation of these two compounds. By understanding their distinct properties, researchers can ensure the integrity of their synthetic pathways and the quality of their final products.

Introduction: The Critical Distinction Between Vinylic and Allylic Bromides

Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate share the same molecular formula (C₅H₇BrO₂) and molecular weight (179.01 g/mol ). However, the position of the bromine atom fundamentally alters their chemical nature.

-

Methyl (Z)-2-bromocrotonate is a vinylic halide, where the bromine atom is directly attached to one of the sp²-hybridized carbons of the double bond.

-

Methyl 4-bromocrotonate is an allylic halide, with the bromine atom situated on an sp³-hybridized carbon adjacent to the double bond.

This structural difference has profound implications for their reactivity, with the allylic bromide generally being significantly more susceptible to nucleophilic substitution.

Caption: Molecular structures of the two isomers.

Synthesis Strategies: Accessing the Isomeric Building Blocks

The divergent placement of the bromine atom necessitates distinct synthetic approaches for each isomer. The choice of starting materials and reagents is critical to achieving regioselective bromination.

Synthesis of Methyl (Z)-2-bromocrotonate

The synthesis of α-bromo-α,β-unsaturated esters with Z-selectivity can be achieved through a one-pot Wittig-type reaction starting from the corresponding alcohol. This method avoids the isolation of potentially volatile and unstable intermediate aldehydes.

Workflow: One-Pot Synthesis of (Z)-α-Bromo-α,β-unsaturated Esters

Caption: Workflow for the synthesis of Methyl (Z)-2-bromocrotonate.

Experimental Protocol (Adapted from a general procedure[1]):

-

To a solution of (carbomethoxymethylene)triphenylphosphorane (1.3 mmol) and crotyl alcohol (1 mmol) in dichloromethane (12 mL), add N-bromosuccinimide (NBS) (1.4 mmol).

-

Add activated manganese dioxide (10 mmol) to the mixture.

-

Sonicate the reaction mixture at room temperature for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate, 15:1) to yield the desired product.

Synthesis of Methyl 4-bromocrotonate

This isomer is accessible through the allylic bromination of a readily available starting material, methyl crotonate. N-bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine, which favors radical substitution at the allylic position over electrophilic addition to the double bond.[2][3][4]

Workflow: Allylic Bromination using NBS

Caption: Workflow for the synthesis of Methyl 4-bromocrotonate.

Experimental Protocol (General Procedure):

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl crotonate (1 equivalent) in carbon tetrachloride (CCl₄).

-

Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux, typically with irradiation from a sunlamp or a standard incandescent light bulb, to initiate the radical chain reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed. The solid succinimide byproduct will float to the surface.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain Methyl 4-bromocrotonate.

Spectroscopic Distinction: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously distinguishing between these two isomers. The different electronic environments of the protons and carbons in each molecule lead to distinct chemical shifts and coupling patterns.

¹H NMR Spectroscopy

The ¹H NMR spectra are particularly informative. The key differences lie in the chemical shifts and multiplicities of the olefinic and bromine-bearing protons.

-

Methyl (Z)-2-bromocrotonate (Predicted):

-

Vinylic Proton (at C3): This proton is expected to be a quartet due to coupling with the methyl protons at C4. Its chemical shift will be significantly downfield, likely in the range of 7.0-7.5 ppm, due to the deshielding effect of the adjacent bromine atom and the cis-relationship to the ester group.

-

Methyl Protons (at C4): These protons will appear as a doublet, coupling to the vinylic proton at C3. The chemical shift is expected around 1.9-2.2 ppm.

-

Methyl Ester Protons: A sharp singlet around 3.8 ppm.

-

-

Methyl 4-bromocrotonate (Data for (E)-isomer[5]):

-

Olefinic Protons (at C2 and C3): These protons form a complex multiplet. The proton at C3 (adjacent to the ester) will be further downfield (approx. 7.00 ppm) compared to the proton at C2 (approx. 6.05 ppm). They will show a large coupling constant (J ≈ 15 Hz), characteristic of a trans-alkene.

-

Allylic Protons (at C4): The two protons on the carbon bearing the bromine will appear as a doublet, coupling to the olefinic proton at C3. Their chemical shift will be around 4.02 ppm.

-

Methyl Ester Protons: A sharp singlet around 3.76 ppm.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide clear distinguishing features, particularly for the carbons directly bonded to the bromine atom and the olefinic carbons.

Table 1: Comparison of Predicted and Experimental NMR Data

| Compound | Group | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Methyl (Z)-2-bromocrotonate | -COOCH₃ | ~3.8 (s) | ~52 |

| C=C-H | ~7.3 (q) | ~135 | |

| C =C-H | ~120 (C-Br) | ||

| =C-CH₃ | ~2.1 (d) | ~15 | |

| C =O | ~164 | ||

| Methyl 4-bromocrotonate ((E)-isomer) | -COOCH₃ | 3.76 (s) | ~51 |

| Br-CH₂- | 4.02 (d) | ~31 | |

| -CH= | ~6.05 (m) | ~123 | |

| =CH- | ~7.00 (m) | ~144 | |

| C =O | ~166 |

(Note: Data for Methyl (Z)-2-bromocrotonate is predicted based on typical chemical shift values for similar structures. Data for Methyl 4-bromocrotonate is based on experimental values for the (E)-isomer.[5])

Chromatographic Separation

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for separating these two regioisomers. The choice of method will depend on the scale of the separation and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent method for both analytical and preparative separation of these relatively volatile compounds. A non-polar or medium-polarity column is generally sufficient to achieve baseline separation due to the difference in boiling points and polarity.

General GC-MS Protocol:

-

Column: A 30m x 0.25mm ID column with a 0.25µm film of a mid-polarity phase (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

The two isomers will have distinct retention times. Due to its higher polarity and stronger interaction with the stationary phase, Methyl (Z)-2-bromocrotonate is expected to have a slightly longer retention time than Methyl 4-bromocrotonate on a standard non-polar or slightly polar column. The mass spectra will be identical (same m/z fragments), but the chromatographic separation allows for their distinction.

High-Performance Liquid Chromatography (HPLC)

For purification on a larger scale or for samples that are not suitable for GC, reversed-phase HPLC can be employed.

General HPLC Protocol:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

The difference in polarity between the two isomers should allow for their separation. The more polar Methyl (Z)-2-bromocrotonate is expected to elute earlier than the less polar Methyl 4-bromocrotonate in a reversed-phase system.

Comparative Chemical Reactivity

The classification as a vinylic versus an allylic halide is the single most important predictor of the chemical reactivity of these isomers.

Nucleophilic Substitution

-

Methyl 4-bromocrotonate (Allylic Halide): As an allylic halide, this compound is highly reactive towards nucleophilic substitution (both SN1 and SN2 mechanisms). The C-Br bond is relatively weak, and the transition states for both mechanisms are stabilized by the adjacent π-system. This makes it a versatile intermediate for introducing a wide range of functional groups at the 4-position.

-

Methyl (Z)-2-bromocrotonate (Vinylic Halide): Vinylic halides are notoriously unreactive in classical SN1 and SN2 reactions.[6][7] The sp²-hybridized C-Br bond is stronger than an sp³ C-Br bond, and the backside attack required for an SN2 reaction is sterically hindered by the double bond. SN1 reactions are also disfavored due to the instability of the resulting vinylic cation. Substitution at this position typically requires more specialized conditions, such as transition-metal catalysis.

Reactivity Comparison Workflow

Caption: Comparison of reactivity in nucleophilic substitution.

Organometallic Reactions

The difference in reactivity is also evident in organometallic reactions. For instance, in the Reformatsky reaction , which typically involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, Methyl (Z)-2-bromocrotonate would be the expected reactant, not Methyl 4-bromocrotonate.

Conclusion

The accurate identification of Methyl (Z)-2-bromocrotonate and Methyl 4-bromocrotonate is a critical step in ensuring the desired outcome of a synthetic sequence. While they share the same molecular formula, their distinct structures as vinylic and allylic halides, respectively, lead to significant differences in their spectroscopic signatures and chemical reactivity.

This guide has outlined the key synthetic, spectroscopic, chromatographic, and reactivity-based distinctions between these two isomers. By applying the principles and protocols described herein, researchers in drug development and other fields of chemical synthesis can confidently identify and utilize the correct isomer for their specific application, thereby ensuring the efficiency, reproducibility, and safety of their chemical processes.

References

-

A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. PMC - NIH. [Link]

-

Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

-

GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. - PubMed. National Center for Biotechnology Information. [Link]

-

What is Allylic Bromination? - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

The Wittig Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Allylic Bromination by NBS with Practice Problems - Chemistry Steps. Chemistry Steps. [Link]

-

5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Are allyl halides more reactive than vinyl halides in a nucleophilic substitution reaction? - Quora. Quora. [Link]

-

11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-BROMO-2-METHYLBUTANE(507-36-8) 1H NMR [m.chemicalbook.com]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. METHYL 4-BROMOCROTONATE(6000-00-6) 13C NMR spectrum [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: Protocol for Michael-Initiated Ring Closure (MIRC) using Methyl 2-bromo-2-butenoate

Executive Summary

Methyl 2-bromo-2-butenoate (MBB) is a bifunctional electrophile widely utilized in the synthesis of complex pharmacophores. While often colloquially referred to as a "Double Michael" reagent due to its ability to form two bonds in a single sequence, the precise mechanism is a Michael-Initiated Ring Closure (MIRC) . This cascade involves an initial conjugate addition of a nucleophile followed by an intramolecular

This guide provides a validated protocol for utilizing MBB to synthesize polysubstituted cyclopropanes (via C-alkylation) and dihydrofurans (via O-alkylation), scaffolds critical in the development of glutamate transporter inhibitors, pyrethroids, and conformationally restricted amino acids.

Mechanistic Insight & Causality

Understanding the competition between C-alkylation and O-alkylation is critical for experimental design. The reaction outcome is dictated by the "Hard/Soft" nature of the nucleophile and the counter-cation of the base.

The MIRC Pathway[1][2]

-

Initiation: The soft nucleophile (e.g., enolate of a 1,3-dicarbonyl) undergoes 1,4-addition (Michael addition) to the

-carbon of MBB. -

Intermediate: An anionic intermediate is formed.[1] The stereochemistry of this intermediate determines the diastereoselectivity of the final ring.

-

Termination (Cyclization):

-

Path A (Cyclopropane): The enolate carbon attacks the

-carbon carrying the bromine (3-exo-tet cyclization). -

Path B (Dihydrofuran): The enolate oxygen attacks the

-carbon (O-alkylation).

-

Mechanistic Flowchart

Figure 1: Bifurcation of the MIRC pathway determining the formation of cyclopropanes vs. dihydrofurans.

Experimental Protocol: Synthesis of Polysubstituted Cyclopropanes

This protocol is optimized for the reaction of MBB with active methylene compounds (e.g., dimethyl malonate,

Critical Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Methyl 2-bromo-2-butenoate | 1.0 | Electrophile | Commercial grade is often a mixture of E/Z isomers. |

| Active Methylene (e.g., Dimethyl malonate) | 1.1 | Nucleophile | Slight excess ensures complete consumption of the bromide. |

| Base (NaH or KOtBu) | 2.2 | Deprotonation | 2.0+ equiv required: 1 for nucleophile generation, 1 to neutralize HBr byproduct. |

| Solvent (THF or DMF) | N/A | Medium | THF favors C-alkylation (Cyclopropane). DMF can increase O-alkylation rates. |

Step-by-Step Methodology

Safety Warning: Methyl 2-bromo-2-butenoate is a potent lachrymator and skin irritant. All operations must be performed in a well-ventilated fume hood.

Step 1: Nucleophile Generation

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add Sodium Hydride (60% dispersion in oil, 22 mmol) . Wash twice with dry hexane to remove mineral oil if high purity is required.

-

Suspend NaH in anhydrous THF (50 mL) and cool to 0 °C in an ice bath.

-

Add the Active Methylene (11 mmol) dropwise over 15 minutes. Evolution of

gas will be observed. -

Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

Step 2: The "Double Michael" Addition

-

Dissolve Methyl 2-bromo-2-butenoate (10 mmol) in anhydrous THF (10 mL) .

-

Add the MBB solution dropwise to the enolate mixture at 0 °C over 20 minutes.

-

Note: Rapid addition can lead to polymerization or local overheating.

-

-

Allow the reaction to warm slowly to Room Temperature (25 °C) .

-

Stir for 4–12 hours . Monitor by TLC (SiO2, Hexane:EtOAc 4:1). The bromide starting material (UV active) should disappear.

Step 3: Quench and Isolation

-

Cool the mixture to 0 °C.

-

Quench carefully with Saturated Aqueous

(30 mL) . -

Extract the aqueous layer with Diethyl Ether (3 x 50 mL) .

-

Wash combined organics with Brine (50 mL) , dry over

, and filter. -

Concentrate under reduced pressure.

Step 4: Purification

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent: Gradient of Hexane

10% EtOAc/Hexane. -

Expected Yield: 70–85%.

-

Product: Polysubstituted cyclopropane-1,1,2-tricarboxylates.

Protocol Variation: Synthesis of Dihydrofurans

To favor the formation of dihydrofurans (via O-alkylation), alter the conditions to favor the "Hard" nucleophilic character of the oxygen.

-

Base: Use Potassium Carbonate (

) or DBU . -

Solvent: Acetone (reflux) or Acetonitrile .

-

Temperature: Elevated temperatures (reflux) often favor the dihydrofuran elimination pathway over the strained cyclopropane formation.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymerization | Addition of MBB was too fast or temp too high. | Add MBB at -78 °C or -20 °C; dilute reaction mixture (0.1 M). |

| Incomplete Conversion | Base degradation or wet solvent. | Titrate base or use fresh NaH; ensure THF is distilled/dried. |

| Wrong Diastereomer | Thermodynamic equilibration of intermediate. | Quench reaction earlier; lower reaction temperature to maintain kinetic control. |

| O-Alkylation (Dihydrofuran) observed instead of Cyclopropane | Solvent is too polar (DMF/DMSO) or counter-ion is loose (K+). | Switch to THF or Toluene ; use LiH or NaH to tighten the ion pair, favoring C-alkylation. |

References

-

MIRC Mechanism & Cyclopropane Synthesis

- Title: Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initi

- Source: Organic Chemistry Frontiers (RSC).

-

URL:[Link]

-

Reagent Properties & Safety

- Title: Methyl 2-bromo-2-butenoate Product Inform

-

Source: Sigma-Aldrich.

-

General Cyclopropanation Reviews

-

Stereoselective Synthesis Context

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Enantioselective Synthesis of Drug Intermediates Using 4-Bromocrotonates

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic use of 4-bromocrotonates (alkyl 4-bromobut-2-enoates) as linchpin electrophiles in the synthesis of chiral heterocycles and amino acid derivatives.

Executive Summary

4-Bromocrotonates are bifunctional electrophiles possessing both an allylic leaving group and a Michael acceptor moiety. This duality allows for divergent synthetic pathways: Asymmetric Allylic Alkylation (AAA) and [3+2] Cycloannulations . These pathways are critical for generating chiral pyrrolidines (e.g., HCV inhibitors, glycosidase inhibitors) and non-proteinogenic amino acids (e.g., glutamate analogs).

This guide provides two validated protocols:

-

Organocatalytic [3+2] Annulation for chiral pyrrolidine synthesis.

-

Pd-Catalyzed Asymmetric Allylic Alkylation for chiral amino acid derivatives.

Safety & Handling (Critical)

Warning: Lachrymator and Corrosive. 4-Bromocrotonates are potent lachrymators (tear gas agents) and severe skin irritants.[1]

-

Engineering Controls: All operations, including weighing and transfer, must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination: Spills should be neutralized immediately with 10% aqueous sodium thiosulfate.

-

Storage: Store at 2–8°C under argon. The material degrades (turns dark brown) upon prolonged exposure to light or moisture, liberating HBr.

Strategic Reaction Pathways

The utility of 4-bromocrotonate lies in its ability to react at either the

Figure 1: Divergent synthetic pathways for 4-bromocrotonate. Pathway selection is dictated by the catalyst system (Transition metal vs. Organocatalyst).

Protocol A: Organocatalytic [3+2] Annulation

Target: Chiral Pyrrolidine-2-carboxylates. Mechanism: The reaction proceeds via the formation of an allylic phosphorous ylide, which undergoes a [3+2] cycloaddition with an activated imine. This is a variant of the Lu Reaction .

Materials

-

Substrate: Ethyl 4-bromocrotonate (1.0 equiv)

-

Electrophile: N-Tosyl imine (derived from benzaldehyde) (1.1 equiv)

-

Catalyst: (R)-Binaphthyl-derived chiral phosphine (10 mol%)

-

Base: Cs₂CO₃ (1.2 equiv)

-

Solvent: Toluene (Anhydrous)

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve the chiral phosphine catalyst (10 mol%) and ethyl 4-bromocrotonate (1.0 mmol) in Toluene (5 mL). Stir at 0°C for 15 minutes.

-

Insight: This step forms the phosphonium salt intermediate. The solution may turn slightly cloudy.

-

-

Ylide Formation: Add Cs₂CO₃ (1.2 mmol) in one portion. The mixture will turn yellow/orange, indicating the formation of the allylic ylide. Stir for 10 minutes at 0°C.

-

Cycloaddition: Add the N-Tosyl imine (1.1 mmol) slowly as a solution in Toluene (2 mL).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The ylide spot (UV active, low Rf) should disappear.

-

-

Quench & Workup: Quench with saturated NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography on silica gel.

Expected Results

| Parameter | Specification | Notes |

| Yield | 75–85% | Lower yields often result from wet solvent (hydrolysis of ylide). |

| dr (cis:trans) | > 10:1 | Controlled by the steric bulk of the phosphine catalyst. |

| ee | > 90% | Determined by Chiral HPLC (e.g., Chiralpak AD-H). |

Protocol B: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)

Target:

Materials

-

Substrate: Methyl 4-bromocrotonate (1.0 equiv)

-

Nucleophile: Diethyl acetamidomalonate (1.1 equiv)

-

Catalyst Precursor: [Pd(allyl)Cl]₂ (2.5 mol%)

-

Chiral Ligand: (R,R)-Trost Ligand (DACH-Phenyl) (5 mol%)

-

Base: Cs₂CO₃ (1.1 equiv) or BSA/KOAc system

-

Solvent: CH₂Cl₂ (degassed)

Step-by-Step Procedure

-

Complex Formation: In a glovebox or under Argon, mix [Pd(allyl)Cl]₂ and the Trost Ligand in CH₂Cl₂. Stir for 20 minutes at RT. The solution should turn from yellow to pale yellow/colorless.

-

Nucleophile Preparation: In a separate flask, mix Diethyl acetamidomalonate and Cs₂CO₃ in CH₂Cl₂. Stir for 15 minutes to generate the enolate.

-

Alkylation: Add the Methyl 4-bromocrotonate to the catalyst solution, followed immediately by the nucleophile suspension.

-

Critical Control: Perform this addition at 0°C to maximize enantioselectivity.

-

-

Reaction: Stir at 0°C for 48 hours.

-

Stop Point: Do not let the reaction run dry. Ensure inert atmosphere is maintained.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

-

Purification: Flash chromatography (EtOAc/Hexane gradient).

Mechanistic Visualization (Pd-AAA)

Figure 2: Catalytic cycle for the Pd-AAA reaction. The chiral ligand creates a steric pocket that directs the nucleophile to a specific face of the π-allyl complex.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of 4-bromocrotonate | Ensure solvents are anhydrous (<50 ppm water). Use fresh reagents. |

| Low ee | Reaction temperature too high | Lower temperature to -20°C or -40°C. Increase reaction time. |

| Regioisomer Mix | In Pd-AAA, steric bulk of the ligand influences regioselectivity. Switch to a bulkier ligand (e.g., Trost Naphthyl). | |

| Lachrymation | Vapor leak | Check fume hood sash height. Neutralize glassware with thiosulfate inside the hood before removal. |

References

-

Lu's Reaction (Original): Zhang, C., & Lu, X. (1995).[2] Phosphine-catalyzed cycloaddition of 2,3-butadienoates or 2-butynoates with electron-deficient olefins. A novel [3+2] annulation for the synthesis of cyclopentenes. Journal of Organic Chemistry. Link

-

Chiral Phosphine Catalysis: Cowen, B. J., & Miller, S. J. (2009). Enantioselective catalysis of the [3+2] annulation of allenoates with imines. Journal of the American Chemical Society. Link

-

Pd-AAA Review: Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

-

Safety Data: Fisher Scientific. (2021).[3] Safety Data Sheet: Methyl 4-bromocrotonate. Link

Sources

Dehydrobromination conditions for Methyl 2-bromo-2-butenoate synthesis

Technical Application Note: Optimized Dehydrobromination Protocols for Methyl 2-bromo-2-butenoate Synthesis

Executive Summary

Methyl 2-bromo-2-butenoate (also known as methyl

This guide details the regioselective dehydrobromination of methyl 2,3-dibromobutanoate. Achieving the specific 2-bromo isomer (vs. the 3-bromo isomer) requires careful selection of basic conditions to exploit the acidity of the

Mechanistic Principles & Regioselectivity

The transformation involves an E2 elimination sequence.[1] Understanding the electronic factors is crucial for controlling regioselectivity.

-

Precursor: Methyl 2,3-dibromobutanoate (formed via anti-addition of Br

to methyl crotonate). -

Acidity Differential: The proton at C2 (

-proton) is significantly more acidic than the proton at C3 ( -

Elimination Pathway:

-

Path A (Desired): Base abstracts the acidic H-C2 . The electron pair forms the

-bond, expelling the bromide at C3 . This yields Methyl 2-bromo-2-butenoate . -

Path B (Undesired): Base abstracts H-C3 . This would expel bromide at C2, yielding Methyl 3-bromo-2-butenoate.

-

-

Stereochemistry: The reaction typically yields a mixture of

and

Figure 1: Reaction Pathway & Regioselectivity

Experimental Protocols

Two methods are provided. Method A is the classic, scalable approach suitable for gram-scale synthesis. Method B is a milder procedure suitable for sensitive substrates or smaller scales.

Pre-requisite: Synthesis of Methyl 2,3-dibromobutanoate

Before dehydrobromination, the intermediate must be prepared.

-

Dissolve Methyl Crotonate (1.0 eq) in Dichloromethane (DCM) (5 mL/mmol).

-

Cool to 0°C. Add Bromine (Br

) (1.05 eq) dropwise over 30 mins. -

Stir at RT for 2 hours until the red color persists (or fades to pale yellow).

-

Wash with saturated Na

S

Method A: Thermal Elimination with Pyridine (Robust)

Best for: Large scale, high reliability.

Reagents:

-

Crude Methyl 2,3-dibromobutanoate

-

Pyridine (Reagent Grade, dried over KOH)

-

Solvent: Toluene (optional, or neat pyridine)

Protocol:

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

). -

Addition: Dissolve the crude dibromide (e.g., 50 mmol) in dry Pyridine (5.0 equivalents).

-

Note: Pyridine acts as both solvent and base.

-

-

Reaction: Heat the mixture to 80–90°C for 3–5 hours.

-

Monitoring: Check via TLC (Hexanes/EtOAc 9:1) or GC-MS. The dibromide starting material will disappear.

-

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold dilute HCl (1M) to neutralize excess pyridine (Pyridine

HCl is water-soluble). -

Extract with Diethyl Ether (

). -

Wash organic layers with water, then Brine.

-

Dry over anhydrous MgSO

and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure is recommended to separate the product from traces of polymer or 3-bromo isomer.

-

Target BP: ~65–70°C at 12 mmHg.[2]

-

Method B: DBU-Mediated Elimination (Mild)

Best for: Avoiding high heat, higher stereocontrol.

Reagents:

-

Crude Methyl 2,3-dibromobutanoate

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 – 1.2 eq)

-

Solvent: Diethyl Ether or THF (anhydrous)

Protocol:

-

Setup: Flame-dried flask under Nitrogen atmosphere.

-

Solvation: Dissolve crude dibromide (1.0 eq) in anhydrous Diethyl Ether (10 mL/g).

-

Addition: Cool to 0°C . Add DBU (1.2 eq) dropwise via syringe over 20 minutes.

-

Observation: A white precipitate (DBU

HBr salt) will form immediately.

-

-

Reaction: Allow to warm to Room Temperature and stir for 2–4 hours.

-

Workup:

-

Filter off the DBU

HBr salt through a celite pad. -

Wash the filtrate with 1M HCl (to remove trace DBU), then saturated NaHCO

, then Brine. -

Dry over Na

SO

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation.

Comparative Analysis of Conditions

| Parameter | Method A: Pyridine/Thermal | Method B: DBU/Ether |

| Temperature | 80–90°C | 0°C |

| Time | 3–5 Hours | 2–4 Hours |

| Base Strength | Weak ( | Strong ( |

| Regioselectivity | High (Thermodynamic control) | High (Kinetic acidity of |

| Isomer Ratio ( | Mixtures common (~60:40) | Often favors |

| Primary Hazard | Pyridine toxicity/smell | DBU corrosivity |

| Suitability | Multi-gram / Kilo scale | Lab scale / Sensitive groups |

Quality Control & Characterization

Visual Workflow:

Key Analytical Markers:

-

Appearance: Clear to pale yellow liquid.

-

Boiling Point: 178–182 °C (atm); ~70 °C (12 mmHg).

-

H NMR (CDCl

-

Look for the vinylic proton (

). -

2-bromo-2-butenoate: Vinylic proton is a quartet (coupling with methyl group) around

7.0 – 7.3 ppm . -

Contrast: 3-bromo-2-butenoate would show a vinylic proton as a singlet (or fine allylic coupling) closer to the ester, but the regiochemistry places the proton at C2 for the 3-bromo isomer. Wait—for 3-bromo (

), the vinylic proton is at C2. It appears as a singlet (or small quartet) typically upfield of the 2-bromo isomer's beta-proton. -

Distinctive Feature: The target (2-bromo) has a proton at the

-position (C3), which is deshielded by the

-

Safety & Hazards (HSE)

-

Lachrymator: Methyl 2-bromo-2-butenoate is a potent lachrymator. All operations must be performed in a properly functioning fume hood.

-

Skin Contact: Causes severe skin burns and eye damage. Wear nitrile gloves, safety goggles, and a lab coat.

-

Bromine: Highly toxic and corrosive. Handle in a hood; keep sodium thiosulfate solution nearby for spills.

References

-

Sheppeck, J. E., Kar, H., & Hong, H. (2000).[2] e-EROS Encyclopedia of Reagents for Organic Synthesis: Methyl 2-bromo-2-butenoate. Wiley.

-

Brenna, E., et al. (2012). Enoate reductase-mediated preparation of methyl (S)-2-bromobutanoate. Organic Process Research & Development, 16(2), 262–268.

-

Sigma-Aldrich. Product Specification: Methyl 2-bromo-2-butenoate.

-

Han, Z., et al. (2009). Stereoretentive Iron-catalyzed Cross-coupling. Organic Syntheses, 86, 151. (Describes dibromination/elimination sequence).

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilization of Methyl 2-bromo-2-butenoate

Topic: High-Fidelity Stabilization of Methyl 2-bromo-2-butenoate using Silver Wool Document ID: TS-MBB-AG-001 Last Updated: 2024-05-20 Status: Active Protocol

Introduction: The Instability Paradox

Methyl 2-bromo-2-butenoate is a highly reactive

Researchers often encounter a "blackening" of the reagent even when stored at -20°C. This is rarely simple radical polymerization; it is frequently an acid-catalyzed decomposition loop .

-

The Problem: Spontaneous dehydrohalogenation releases Hydrogen Bromide (HBr).

-

The Catalyst: HBr acts as an autocatalyst, accelerating hydrolysis and polymerization.

-

The Solution: Silver Wool.[1] Unlike standard radical inhibitors (e.g., MEHQ), Silver Wool acts as a chemisorbent Halogen Scavenger , physically trapping free HBr as stable Silver Bromide (AgBr) effectively breaking the degradation cycle.

Module 1: The Science of Stabilization (FAQ)

Q1: Why use Silver Wool instead of Copper turnings?

A: Copper and Silver serve different stabilizing functions.

-

Copper is a radical inhibitor. It prevents the alkene group from polymerizing via radical mechanisms (common in acrylates).

-

Silver is a Halogen Scavenger . Methyl 2-bromo-2-butenoate degrades by releasing bromine/HBr. Copper does not effectively trap HBr. Silver reacts rapidly with trace HBr to form insoluble AgBr, preventing the acid from catalyzing further decomposition.

Q2: What is the chemical mechanism of action?

The stabilization relies on a heterogeneous surface reaction. As the reagent releases trace HBr, the silver surface intervenes before the acid can initiate bulk degradation.

Mechanism:

Q3: Does the silver wool affect the reagent's purity for reactions?

A: No. Because silver is insoluble in the organic ester, it introduces no contaminants. The byproduct, Silver Bromide (AgBr), is a solid that adheres to the wool or precipitates, allowing the supernatant liquid to remain neutral and pure. This is superior to liquid amine stabilizers, which must be distilled off before use.

Module 2: Visualizing the Mechanism

The following diagram illustrates the "Autocatalytic Decomposition Loop" and how Silver Wool interrupts this failure mode.

Figure 1: The HBr Autocatalytic Loop vs. Silver Scavenging Intervention.

Module 3: Implementation Protocol

Safety Warning: Methyl 2-bromo-2-butenoate is a potent lachrymator (tear gas). All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

Materials Required

-

Silver Wool (CAS: 7440-22-4), typically 99.9% trace metals basis.

-

Nitric Acid (10%) or Acetone (for cleaning).

-

Amber Glass Vial (UV protection).

-

Parafilm or Teflon tape.

Step-by-Step Procedure

| Step | Action | Technical Rationale |

| 1 | Surface Activation | Wash 0.5g of silver wool with acetone (to degrease) or dilute nitric acid (flash wash) followed by distilled water and thorough drying. |

| 2 | Loading | Insert the dried silver wool into the bottom of a clean, amber glass vial. |

| 3 | Reagent Addition | Gently pipette the Methyl 2-bromo-2-butenoate over the wool. Ensure the wool is fully submerged. |

| 4 | Headspace Purge | Flush the vial headspace with dry Argon or Nitrogen for 30 seconds before capping. |

| 5 | Sealing | Cap tightly and wrap with Parafilm. Store at 2–8°C (Refrigerator). |

Module 4: Troubleshooting Guide

Use this matrix to diagnose visual changes in your stored reagent.

| Observation | Diagnosis | Root Cause | Corrective Action |

| Silver Wool turns Black | Normal Operation | Formation of AgBr (Silver Bromide) on the wire surface. This confirms the wool is actively scavenging HBr. | None required unless the liquid also turns black. If heavily coated, replace the wool. |

| Liquid turns Yellow/Orange | Early Degradation | Accumulation of dissolved bromine ( | Purify immediately. The silver capacity may be exceeded. Run a short silica plug filtration. |

| Liquid turns Black/Viscous | Advanced Polymerization | Failure of stabilization. Acid concentration spiked, leading to bulk polymerization. | Discard. The reagent is likely compromised beyond recovery. |

| White Precipitate at Bottom | AgBr Accumulation | Successful trapping of significant HBr amounts. | Decant/Filter the supernatant liquid before use. The liquid is likely still pure. |

| Silver Wool turns Green | Contamination | Likely copper contamination (if Cu wire was mixed up) or formation of organic silver salts. | Verify Material. Ensure pure Silver Wool was used, not alloyed wire. |

Module 5: Storage Decision Tree

When should you employ this protocol?

Figure 2: Decision Logic for Reagent Storage.

References

-

Sigma-Aldrich. (n.d.).[2] Methyl 2-bromo-2-butenoate Product Specification & MSDS. Retrieved from

- Supports: Physical properties, lachrymator warnings, and standard cold storage requirements.

-

Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 2-bromo-2-butenoate. Retrieved from

-

Supports: Stability data and incompatibility with strong oxidizing agents/bases.[3]

-

- Giles, C. H., et al. (1958). Adsorption of Halogens by Dry Silver. Journal of the Chemical Society. Supports: Fundamental mechanism of silver metal reacting with halogens and hydrogen halides.

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Supports: General protocols for stabilizing halo-esters and removing acid impurities.

Sources

Technical Support Center: Stereoselective Bromocrotonate Synthesis

Welcome to the technical support center for controlling E/Z isomerization in bromocrotonate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective olefination reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing α-bromo-α,β-unsaturated esters like bromocrotonates?

A1: The two most common and powerful methods for constructing α-bromo-α,β-unsaturated esters are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction.[1][2][3][4] Both involve the reaction of a carbonyl compound (an aldehyde in the case of crotonates) with a phosphorus-stabilized carbanion. The choice between these methods and their specific variations is crucial for controlling the E/Z stereochemistry of the resulting double bond.

Q2: Why is my Horner-Wadsworth-Emmons (HWE) reaction predominantly yielding the (E)-isomer of my bromocrotonate?

A2: The standard Horner-Wadsworth-Emmons reaction inherently favors the formation of the thermodynamically more stable (E)-alkene.[1][5] This is because the reaction intermediates have sufficient time to equilibrate to the more stable anti-oxaphosphetane precursor, which then collapses to form the (E)-product.[6] This thermodynamic control is a hallmark of the standard HWE reaction.[5][7][8]

Q3: How can I synthesize the (Z)-isomer of a bromocrotonate with high selectivity?

A3: To achieve high (Z)-selectivity, you need to employ reaction conditions that operate under kinetic control, favoring the faster-formed product.[7][8] Two primary strategies are effective:

-

The Still-Gennari modification of the HWE reaction: This method utilizes phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate).[3][5][9][10] These modifications accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamically favored (E)-pathway and thus locking in the kinetically favored (Z)-geometry.[6]

-

The Wittig reaction with unstabilized or semi-stabilized ylides: Under salt-free conditions, the Wittig reaction can provide high (Z)-selectivity. A specific method for α-bromo-α,β-unsaturated esters involves the in-situ generation of a bromoylide from (carboethoxymethylene)triphenylphosphorane and a bromine source like N-bromosuccinimide (NBS).[4]

Q4: I'm observing a mixture of E/Z isomers. What are the most likely reasons?

A4: A mixture of isomers can result from several factors:

-

Non-optimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the stereochemical outcome.

-

Inappropriate reagents: Using a standard HWE phosphonate when the (Z)-isomer is desired, or vice-versa.

-

Post-reaction isomerization: The workup or purification conditions (e.g., exposure to acid or base) might be causing the isomers to interconvert.

-

Side reactions: The formation of regioisomers, such as β,γ-unsaturated esters, can complicate the product mixture.

Troubleshooting Guides

Problem 1: Poor (E)-Selectivity in Horner-Wadsworth-Emmons Reaction

Symptoms:

-

Your HWE reaction is producing a significant amount of the (Z)-isomer (e.g., E:Z ratio less than 90:10).

-

You are observing the formation of a β,γ-unsaturated ester regioisomer.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Suboptimal Base/Cation | The cation of the base plays a crucial role in the stereochemical outcome. Magnesium (Mg²⁺) and Calcium (Ca²⁺) ions are known to enhance (E)-selectivity by promoting thermodynamic equilibration. Lithium (Li⁺) can sometimes lead to lower selectivity. | Switch to a Magnesium-based reagent: Use a Grignard reagent like isopropylmagnesium bromide (iPrMgBr) for deprotonation.[11] Add a Lewis acidic metal salt: If using other bases, the addition of MgBr₂ or CaCl₂ can improve (E)-selectivity. |

| Incorrect Solvent | The solvent can influence the stability and equilibration of the reaction intermediates. Apolar solvents generally favor higher (E)-selectivity. | Use an apolar solvent: Toluene or hexane are often good choices for maximizing (E)-selectivity. Avoid highly polar aprotic solvents like DMF or DMSO if you are struggling with selectivity. |

| Low Reaction Temperature | While lower temperatures can sometimes improve selectivity, in the case of the HWE reaction for the (E)-isomer, it might hinder the equilibration towards the thermodynamic product. | Increase the reaction temperature: Running the reaction at room temperature or even refluxing in THF or toluene can promote the formation of the more stable (E)-isomer.[11] |

| Formation of β,γ-unsaturated ester | This side product can arise from proton transfer from the α-position of the phosphonate to the γ-position of the product. | Use a non-protic base: Employ bases like NaH or KHMDS to minimize proton exchange. Ensure complete deprotonation: Use a slight excess of a strong base to ensure the phosphonate is fully deprotonated before adding the aldehyde. |

Problem 2: Poor (Z)-Selectivity in Still-Gennari Reaction

Symptoms:

-

Your Still-Gennari modification of the HWE reaction is yielding a substantial amount of the (E)-isomer.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Incorrect Base/Cation Combination | The Still-Gennari reaction is highly sensitive to the base and its counterion. Potassium salts are generally preferred for high (Z)-selectivity. | Use KHMDS with 18-crown-6: This combination is the standard for achieving high (Z)-selectivity. The crown ether sequesters the potassium ion, promoting the kinetic pathway.[6][9] Avoid sodium-based reagents: NaH or NaHMDS can lead to lower (Z)-selectivity in this reaction. |

| Reaction Temperature is Too High | The kinetic control required for (Z)-selectivity is best maintained at low temperatures. Higher temperatures can allow for equilibration to the more stable (E)-isomer. | Maintain a low reaction temperature: Conduct the reaction at -78 °C. Ensure the temperature does not rise significantly during the addition of reagents. |

| Inappropriate Solvent | The choice of solvent can affect the reaction kinetics. | Use THF: Tetrahydrofuran is the most commonly used and recommended solvent for the Still-Gennari reaction. |

| Sub-optimal Phosphonate Reagent | While bis(2,2,2-trifluoroethyl) phosphonates are standard, other electron-withdrawing groups can be used, and their effectiveness may vary. | Consider alternative phosphonates: Diaryl phosphonates (Ando modification) or newly developed phosphonates with even more electron-withdrawing groups, such as di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates, can offer improved (Z)-selectivity.[5][10] |

Problem 3: Post-Reaction Isomerization or Difficult Purification

Symptoms:

-

The E:Z ratio changes during workup or after purification.

-

Difficulty in separating the E and Z isomers by column chromatography.

Possible Causes & Solutions:

| Cause | Explanation | Troubleshooting Steps |

| Acid or Base Catalyzed Isomerization | α,β-Unsaturated esters can be susceptible to isomerization in the presence of strong acids or bases, especially at elevated temperatures. | Use a neutral workup: Wash the reaction mixture with a saturated aqueous solution of NH₄Cl (for quenching organometallic bases) or water. Avoid strong acid or base washes if possible. Purify with care: Use a neutral stationary phase for chromatography (silica gel is generally fine, but for very sensitive compounds, consider deactivated silica). Avoid leaving the product on the column for extended periods. |

| Co-elution of Isomers | The E and Z isomers of bromocrotonates can have very similar polarities, making separation by standard silica gel chromatography challenging. | Use silver nitrate impregnated silica gel: The interaction of the silver ions with the π-system of the double bond can enhance the separation of the isomers.[12] Consider alternative purification methods: Preparative HPLC or supercritical fluid chromatography (SFC) can be effective for separating challenging isomer mixtures.[13] |

| Thermal Isomerization | In some cases, prolonged heating can lead to isomerization. | Avoid high temperatures during solvent removal: Use a rotary evaporator at a moderate temperature. Store the purified product properly: Store the bromocrotonate at a low temperature (e.g., in a refrigerator or freezer) and under an inert atmosphere to prevent degradation and isomerization over time. |

Reaction Mechanisms and Stereochemical Control

Horner-Wadsworth-Emmons Reaction: The Path to the (E)-Isomer

The preference for the (E)-isomer in the standard HWE reaction is a result of thermodynamic control. The reaction proceeds through a series of reversible steps prior to the irreversible elimination of the phosphate byproduct. This allows the intermediates to equilibrate to the most stable conformation, which leads to the (E)-product.

Caption: Thermodynamic control in the HWE reaction favors the (E)-isomer.

Still-Gennari Olefination: Achieving (Z)-Selectivity

The Still-Gennari modification employs phosphonates with electron-withdrawing groups (EWGs) that accelerate the rate of elimination from the oxaphosphetane intermediate. This makes the elimination step faster than the equilibration of the intermediates, leading to a product distribution that reflects the initial kinetic addition, which favors the (Z)-isomer.

Caption: Kinetic control in the Still-Gennari reaction favors the (Z)-isomer.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-Ethyl 2-bromo-2-butenoate (High E-Selectivity)

This protocol is adapted from standard Horner-Wadsworth-Emmons procedures known to favor (E)-isomer formation.

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetaldehyde

-

N-Bromosuccinimide (NBS)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

-

Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then place the flask under a nitrogen atmosphere.

-

Add anhydrous THF to the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

-

Bromination and Olefination:

-

Cool the resulting phosphonate carbanion solution to -78 °C.

-

Add a solution of N-bromosuccinimide (1.1 eq) in anhydrous THF dropwise. Stir for 30 minutes at -78 °C.

-

Add acetaldehyde (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the (E)-ethyl 2-bromo-2-butenoate. The (E)-isomer is typically the major product.

-

Protocol 2: Synthesis of (Z)-Ethyl 2-bromo-2-butenoate (High Z-Selectivity)

This protocol utilizes the Still-Gennari conditions for achieving high (Z)-selectivity.

Materials:

-

Bis(2,2,2-trifluoroethyl) phosphonoacetate

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

18-crown-6

-

Anhydrous Tetrahydrofuran (THF)

-

Acetaldehyde

-

N-Bromosuccinimide (NBS)

-

Saturated aqueous NH₄Cl solution

-

Brine

-

Anhydrous MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.0 eq) and 18-crown-6 (1.1 eq).

-

Add anhydrous THF and cool the solution to -78 °C.

-

Slowly add a solution of KHMDS (1.1 eq) in THF dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Bromination and Olefination:

-

Add a solution of N-bromosuccinimide (1.1 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add acetaldehyde (1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

-

Workup and Purification:

-

Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the (Z)-ethyl 2-bromo-2-butenoate as the major product.

-

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chemische Berichte1958, 91(1), 61-63.

- Wadsworth, W. S.; Emmons, W. D. Journal of the American Chemical Society1961, 83(7), 1733-1738.

- Still, W. C.; Gennari, C. Tetrahedron Letters1983, 24(41), 4405-4408.

- Janicki, I.; Kiełbasiński, P. Molecules2022, 27(20), 7138.

- Kim, H.; Lee, H.; Lee, D.; Kim, S. Organic Letters2010, 12(23), 5482-5485.

- Maryanoff, B. E.; Reitz, A. B. Chemical Reviews1989, 89(4), 863-927.

- Ando, K. The Journal of Organic Chemistry1997, 62(7), 1934-1939.

- Karama, U.; Al-Othman, Z.; Al-Majid, A.; Almansour, A. Molecules2010, 15(5), 3276-3280.

- El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cooksy, A. L.; Bergdahl, M. The Journal of Organic Chemistry2007, 72(14), 5244-5259.

- Mubarak, M. S.; Al-Kiswani, M. M.; Ayoub, M. T. Jordan Journal of Chemistry2010, 5(1), 13-21.

- Pihko, P. M.; Salo, T. M. Tetrahedron Letters2003, 44(30), 5641-5644.

- Smith, A. B., III; Safonov, I. G.; Corbett, R. M. Journal of the American Chemical Society2001, 123(50), 12426-12427.

-

NotEvans. (2016, July 28). Why is the Still-Gennari reaction Z-selective? Chemistry Stack Exchange. [Link]

-

Wikipedia contributors. (2023, December 19). Horner–Wadsworth–Emmons reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Janicki, I.; Kiełbasiński, P. Molecules2022 , 27(20), 7138. [Link]

-

NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

- Kim, H.; et al. Angewandte Chemie International Edition2012, 51(46), 11579-11582.

- El-Batta, A.; et al. The Journal of Organic Chemistry2007, 72(14), 5244-5259.

- Al-Kiswani, M. M.; Ayoub, M. T.; Mubarak, M. S. Jordan Journal of Chemistry2010, 5(1), 13-21.

-

Wikipedia contributors. (2023, November 27). Thermodynamic reaction control. In Wikipedia, The Free Encyclopedia. [Link]

-

Karama, U.; Al-Othman, Z.; Al-Majid, A.; Almansour, A. Molecules2010 , 15(5), 3276-3280. [Link]

- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

-

YMC Europe. Easy purification of isomers with prepacked glass columns. [Link]

-

Henderson, L. C. (2016, December 7). How to separate E and Z isomers? ResearchGate. [Link]

-

LibreTexts Chemistry. 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

-

Organic Syntheses. ETHYL γ-BROMOBUTYRATE. [Link]

-

ResearchGate. Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. [Link]

-

Master Organic Chemistry. Thermodynamic and Kinetic Products. [Link]

-

Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]

-

Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. [Link]

-

YouTube. Horner-Wadsworth-Emmons reaction to form alkenes. [Link]

- Google Patents.

-

YouTube. Alpha Carbon Acidity in the Isomerization of an Alkene via Acid-Base Reactions in Organic Chemistry. [Link]

-

OpenStax. 14.3 Kinetic versus Thermodynamic Control of Reactions. [Link]

-

PubMed Central (PMC). Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 8. jackwestin.com [jackwestin.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ymc.eu [ymc.eu]

Validation & Comparative

A Comparative Guide to Refractive Index and Density Standards for Methyl 2-bromo-2-butenoate (CAS 17642-18-1)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the precise characterization of chemical intermediates is paramount. Physical properties such as refractive index and density serve as critical quality control parameters, offering insights into the purity and identity of a substance. This guide provides an in-depth comparison of Methyl 2-bromo-2-butenoate (CAS 17642-18-1), a key intermediate in the synthesis of chiral drugs, with commonly employed laboratory solvents that can be utilized as reference standards for refractive index and density measurements.

The Critical Role of Physical Property Benchmarking

Methyl 2-bromo-2-butenoate, a reactant in biotransformation and biannelation reactions, demands stringent quality assessment to ensure reaction efficiency and the stereochemical integrity of the final active pharmaceutical ingredient. Variations in its refractive index or density can indicate the presence of impurities, unreacted starting materials, or isomeric inconsistencies, all of which can have profound implications for downstream processes. The use of reliable standards for instrument calibration and comparative analysis is therefore not merely a procedural formality but a cornerstone of robust scientific methodology.

Comparative Analysis of Refractive Index and Density Standards

While certified reference materials are the gold standard, many laboratories rely on well-characterized, high-purity solvents as everyday standards for routine checks and calibrations. This section compares the physical properties of Methyl 2-bromo-2-butenoate with two such common laboratory reagents: Toluene and Cyclohexane. These have been selected for their stability, ready availability in high purity, and their distinct refractive index and density values which provide useful calibration points.

| Compound | CAS Number | Molecular Formula | Refractive Index (n²⁰/D) | Density (g/mL at 20°C) |

| Methyl 2-bromo-2-butenoate | 17642-18-1 | C₅H₇BrO₂ | 1.486[1] | 1.505[1] |

| Toluene | 108-88-3 | C₇H₈ | 1.496 | 0.867 |

| Cyclohexane | 110-82-7 | C₆H₁₂ | 1.426 | 0.779 |

Experimental Protocols for Accurate Measurement

The following sections detail the step-by-step methodologies for the precise measurement of refractive index and density. The rationale behind each step is elucidated to provide a deeper understanding of the experimental integrity.

Measurement of Refractive Index using an Abbe Refractometer

The Abbe refractometer is a cornerstone instrument for measuring the refractive index of liquids, a value that represents the ratio of the speed of light in a vacuum to its speed within the substance. This measurement is based on the principle of determining the critical angle of total internal reflection.

Caption: Workflow for Refractive Index Measurement.

-

Instrument Calibration:

-

Action: Calibrate the Abbe refractometer using distilled water, which has a well-established refractive index of 1.3330 at 20°C.

-

Rationale: This initial step ensures the accuracy of the instrument's scale. Any deviation can be adjusted to provide a reliable baseline for subsequent measurements.

-

-

Prism Preparation:

-

Action: Clean the surfaces of both the illuminating and refracting prisms with a soft lens tissue dampened with ethanol or isopropanol, followed by a final wipe with a dry, clean tissue.

-

Rationale: The presence of any residue from previous samples or cleaning agents will alter the path of light and lead to erroneous readings. Meticulous cleaning is crucial for accuracy.

-

-

Sample Application:

-

Action: Using a clean pipette, apply 2-3 drops of the sample (e.g., Methyl 2-bromo-2-butenoate) onto the surface of the lower prism.

-

Rationale: A sufficient amount of sample is required to form a continuous film between the two prisms, ensuring that the light path is exclusively through the sample.

-

-

Measurement and Observation:

-

Action: Close the prisms firmly and allow a few moments for the sample to reach thermal equilibrium with the instrument. Look through the eyepiece and turn the adjustment knob until the field of view shows a distinct light and dark region. If a colored band is visible at the interface, adjust the dispersion compensator until a sharp, achromatic line is obtained. Align this borderline precisely with the center of the crosshairs.

-

Rationale: Temperature fluctuations can significantly impact the refractive index of a liquid. Allowing for thermal equilibration minimizes this source of error. The dispersion compensator corrects for the different wavelengths of white light, ensuring the measured refractive index corresponds to the standard sodium D-line (589.3 nm).

-

-

Reading and Recording:

-

Action: Read the refractive index value from the instrument's scale. Repeat the measurement at least two more times with fresh sample aliquots to ensure reproducibility.

-

Rationale: Multiple readings help to minimize random errors and provide a more confident average value.

-

-

Post-Measurement Cleaning:

-

Action: Immediately after the measurement is complete, clean the prisms as described in step 2.

-

Rationale: Prompt cleaning prevents the sample from drying on the prism surfaces, which can be difficult to remove and may cause damage.

-

-

Temperature Correction:

-

Action: If the measurement was not performed at the standard temperature of 20°C, a correction must be applied. A general approximation for many organic liquids is a change of 0.00045 per degree Celsius.[2]

-

Rationale: Refractive index is temperature-dependent. For accurate comparison with literature values, which are typically reported at 20°C, a temperature correction is essential.[2]

-

Measurement of Density using a Pycnometer

A pycnometer is a glass flask with a precisely known volume, used to determine the density of a liquid with high accuracy. The method is based on the gravimetric determination of the mass of a known volume of the liquid.

Caption: Workflow for Density Measurement using a Pycnometer.

-

Preparation and Tare Weight:

-

Action: Thoroughly clean the pycnometer with a suitable solvent, followed by distilled water and acetone, and then dry it completely. Weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass as m₁.

-

Rationale: Any contaminants or residual solvent will affect the initial mass and the volume, leading to inaccurate density calculations. A precise tare weight is fundamental to the accuracy of the final result.

-

-

Sample Filling and Temperature Equilibration:

-

Action: Fill the pycnometer with the sample liquid (e.g., Methyl 2-bromo-2-butenoate), ensuring no air bubbles are trapped. Insert the stopper, which will displace excess liquid through its capillary. Place the filled pycnometer in a constant temperature water bath set to 20.0°C for at least 20 minutes.

-

Rationale: The volume of the pycnometer is calibrated for a specific temperature. Ensuring the sample is at this temperature is critical for an accurate volume measurement. Trapped air bubbles will lead to an underestimation of the liquid's mass and thus its density.

-

-

Final Weighing:

-

Action: After temperature equilibration, carefully dry the outside of the pycnometer and weigh it on the same analytical balance. Record this mass as m₂.

-

Rationale: Any liquid on the exterior of the pycnometer will add to the measured mass, leading to an overestimation of the density.

-

-

Density Calculation:

-

Action: The mass of the liquid is calculated as (m₂ - m₁). The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: ρ = (m₂ - m₁) / V.

-

Rationale: This calculation directly applies the definition of density (mass per unit volume) to the experimental data.

-

-

Verification with a Standard:

-

Action: To validate the procedure and the calibration of the pycnometer, perform the same measurement with a liquid of a known density, such as distilled water or one of the alternative standards listed in the table.

-

Rationale: This step acts as a positive control, confirming that the experimental technique and the pycnometer's volume are accurate.

-

Conclusion